molecular formula C9H10BrF B1338299 (3-Bromo-2-fluoropropyl)benzene CAS No. 105198-14-9

(3-Bromo-2-fluoropropyl)benzene

Cat. No.: B1338299
CAS No.: 105198-14-9
M. Wt: 217.08 g/mol
InChI Key: FQEGKDFLUIPDLP-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoropropyl)benzene (CAS 105198-14-9) is an organic compound with the molecular formula C9H10BrF and a molecular weight of 217.08 g/mol . This compound, which can also be referred to as 1-bromo-2-fluoro-3-phenylpropane, serves as a versatile alkylating agent and a valuable building block in organic synthesis, particularly in the construction of more complex molecules . Its structure, featuring both a reactive bromine and a fluorine atom on a propan chain attached to a benzene ring, makes it a useful intermediate for pharmaceutical and agrochemical research . The presence of both halogens allows for selective substitution and further functionalization, enabling researchers to develop novel compounds for therapeutic and material science applications . As with all such reagents, careful planning of the synthetic sequence is essential to account for the directing effects of substituents and to achieve the desired polysubstituted aromatic product . This product is intended for research purposes as a chemical intermediate and is strictly for Laboratory Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-fluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGKDFLUIPDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543567
Record name (3-Bromo-2-fluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105198-14-9
Record name (3-Bromo-2-fluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Fluoropropyl Benzene and Analogues

Direct Halofluorination Approaches

Direct halofluorination provides a direct route to vicinal halofluoroalkanes. This method involves the simultaneous introduction of a halogen and a fluorine atom across an unsaturated bond.

Bromofluorination of Unsaturated Precursors (e.g., Allylbenzene)

A key strategy for synthesizing (3-Bromo-2-fluoropropyl)benzene is the bromofluorination of an unsaturated precursor like allylbenzene (B44316). This reaction adds a bromine and a fluorine atom to the carbons of the double bond.

The bromofluorination of alkenes can be effectively achieved using a combination of N-Bromosuccinimide (NBS) as an electrophilic bromine source and a nucleophilic fluoride (B91410) source. nih.gov One such efficient fluorinating agent is a complex of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (HF), known as DMPU/HF. nih.govresearchgate.net This system has demonstrated high reactivity in converting various unsaturated compounds into their corresponding bromofluoro derivatives. nih.gov

Alternative HF-based reagents that serve as a source of nucleophilic fluoride include pyridine (B92270) hydrofluoride (Olah's Reagent), triethylamine (B128534) trihydrofluoride (Et3N/3HF), potassium fluoride poly(hydrogen fluoride), and tetrabutylphosphonium (B1682233) dihydrogentrifluoride. nih.gov The DMPU/HF complex, however, is noted for its high reactivity and selectivity. nih.gov

Table 1: Reagent Systems for Bromofluorination of Alkenes

Bromine SourceFluoride SourceNotes
N-Bromosuccinimide (NBS)DMPU/HFEfficient system with high reactivity and good regioselectivity. nih.gov
N-Bromosuccinimide (NBS)Triethylamine trihydrofluoride (Et₃N/3HF)An effective combination for producing bromofluoro compounds. nih.gov
1,3-Dibromo-5,5-dimethylhydantoinVarious HF-based reagentsAn alternative source for the bromonium ion. nih.gov
N-Bromosuccinimide (NBS)Tetrabutylphosphonium dihydrogentrifluorideAn HF-based reagent used as a nucleophilic fluorine source. nih.gov

The mechanism for the bromofluorination of an alkene like allylbenzene proceeds through an electrophilic addition pathway. libretexts.org The reaction is initiated by the attack of the alkene's pi electrons on the electrophilic bromine source, such as NBS, which is catalyzed by the acidic nature of the HF-based reagent. nih.gov This leads to the formation of a cyclic three-membered ring intermediate known as a bromonium ion, where the bromine atom is bonded to both carbons of the original double bond. nih.govlibretexts.org

Following its formation, the bromonium ion is subjected to a nucleophilic attack by the fluoride ion (F⁻) provided by the fluoride source (e.g., DMPU/HF). nih.gov This attack occurs from the side opposite to the bromonium ion, leading to the opening of the three-membered ring. libretexts.orgmasterorganicchemistry.com This backside attack results in the formation of the vicinal this compound product. masterorganicchemistry.com

The bromofluorination reaction exhibits notable regioselectivity and stereoselectivity. The stereochemistry of the reaction is characterized by anti-addition, meaning the bromine and fluorine atoms add to opposite faces of the double bond. masterorganicchemistry.combeilstein-journals.org This is a direct consequence of the mechanism involving the backside attack of the fluoride nucleophile on the cyclic bromonium ion intermediate. masterorganicchemistry.com

In the case of unsymmetrical alkenes such as allylbenzene, the reaction is also regioselective. The addition of the nucleophile (fluoride) generally follows Markovnikov's rule. This means the fluoride ion attacks the more substituted carbon atom of the bromonium ion intermediate, as this carbon can better stabilize the partial positive charge that develops during the ring-opening transition state. nih.govmasterorganicchemistry.comyoutube.com Therefore, for allylbenzene, the fluorine atom would preferentially add to the carbon adjacent to the benzene (B151609) ring (C2), and the bromine atom to the terminal carbon (C3), yielding this compound. Reactions using the NBS and DMPU/HF system have been shown to yield bromofluorinated products with good Markovnikov regioselectivity. nih.gov

Sequential Halogenation and Fluorination Strategies

An alternative to direct halofluorination involves a multi-step process where halogenation and fluorination are performed sequentially.

Benzylic Bromination via Radical Mechanisms (Wohl-Ziegler Reaction)

The Wohl-Ziegler reaction is a method for the allylic or benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (2,2'-azobis(isobutyronitrile)) or dibenzoyl peroxide, or with heat or light. thermofisher.comresearchgate.netmychemblog.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com

For a substrate like an alkylated aromatic compound, the reaction selectively introduces a bromine atom at the benzylic position. thermofisher.commychemblog.com The process is initiated by the homolytic cleavage of the radical initiator, which then facilitates the formation of a bromine radical (Br•). mychemblog.com This bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, which is favored because the resulting benzylic radical is stabilized by resonance. organic-chemistry.org This radical then reacts with a bromine molecule (Br₂), which is present in trace amounts or generated in situ from NBS, to form the benzyl (B1604629) bromide product and a new bromine radical, thus propagating the chain reaction. mychemblog.comorganic-chemistry.org To favor substitution over addition to a double bond, it is crucial to maintain a very low concentration of Br₂ in the reaction mixture, a condition that NBS helps to ensure. organic-chemistry.orgwikipedia.org Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction, though safer alternatives like trifluorotoluene are now being used. wikipedia.org

Subsequent Fluorination Approaches

Subsequent fluorination involves the introduction of a fluorine atom into a molecule that already contains the basic carbon skeleton. This can be achieved through nucleophilic or electrophilic fluorination methods.

Nucleophilic Fluorination:

Nucleophilic fluorination is a common method for synthesizing organofluorine compounds. wikipedia.orgtcichemicals.com In this approach, a fluoride ion acts as the nucleophile, displacing a leaving group on the substrate. Reagents like potassium fluoride (KF) are often used, sometimes in combination with crown ethers to enhance the nucleophilicity of the fluoride ion. researchgate.net For instance, the fluorination of (3-bromopropoxy)benzene (B1583762) has been achieved using KF/18-crown-6. researchgate.net Another effective nucleophilic fluorinating agent is triethylamine trihydrofluoride (Et3N·3HF), which has been successfully used for the fluorination of various alkyl bromides, including those with benzylic and carbonyl functionalities. nih.gov The development of safer and more effective nucleophilic fluorinating agents is an ongoing area of research, with reagents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) offering advantages in terms of stability and ease of handling. tcichemicals.com

Electrophilic Fluorination:

Electrophilic fluorination employs a reagent that delivers an electrophilic fluorine atom to a nucleophilic carbon center. wikipedia.org Reagents with nitrogen-fluorine (N-F) bonds are the most common and have largely replaced older methods that used more hazardous reagents like elemental fluorine. wikipedia.org Prominent examples of electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgresearchgate.net These reagents are valued for their stability, safety, and effectiveness. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org Electrophilic fluorination is a versatile method applicable to a wide range of substrates. wikipedia.orgresearchgate.net

Reagent ClassSpecific Example(s)Typical ApplicationReference
NucleophilicKF/18-crown-6, Et3N·3HF, FLUOLEAD™Displacement of leaving groups (e.g., halides, sulfonates) tcichemicals.comresearchgate.netnih.gov
ElectrophilicNFSI, Selectfluor®Fluorination of nucleophilic carbon centers wikipedia.orgresearchgate.net

Chiral Synthesis and Stereoselective Pathways

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound requires stereoselective methods.

Enantioselective Monofluorination and Fluoroalkylation

Achieving enantioselectivity in fluorination reactions is a significant challenge in synthetic chemistry. nih.gov

Enantioselective Monofluorination: This involves the introduction of a single fluorine atom in a way that preferentially forms one of two possible enantiomers. This can be achieved using chiral catalysts or reagents. For example, biocatalytic methods using enzymes like ene reductases have been developed for the asymmetric synthesis of alkyl fluorides. chemrxiv.org Another approach involves the use of chiral ligands in metal-catalyzed reactions, such as the zinc-mediated cyclopropanation of fluoro-substituted allylic alcohols to create chiral fluorocyclopropanes. researchgate.net

Enantioselective Fluoroalkylation: This strategy involves the addition of a fluorinated alkyl group to a molecule. Cooperative photoenzymatic catalysis, using engineered enzymes and a photocatalyst, has been shown to produce a variety of fluorinated cyclic ketones with high yield and enantioselectivity. nih.gov Nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides provides access to a wide range of chiral alkyl amines with high enantioselectivity. organic-chemistry.org

Diastereoselective C(sp³)–H Fluorination

Diastereoselective C(sp³)–H fluorination involves the selective fluorination of a C-H bond at a specific stereocenter in a molecule that already contains other stereocenters. This allows for the creation of a specific diastereomer. Palladium-catalyzed C(sp³)–H carbonylation of free secondary aliphatic amines has been used to produce trans-4,5-disubstituted 2-pyrrolidinones with good diastereoselectivity. rsc.org While not a direct fluorination, this method demonstrates the principle of achieving diastereoselectivity in the functionalization of C(sp³)–H bonds, a strategy that can be adapted for fluorination. The selective fluorination of C(sp³)-H bonds, particularly at benzylic positions, is a significant area of research. nih.gov

MethodKey FeatureExample ApplicationReference
Enantioselective MonofluorinationCreates a specific enantiomer by introducing a single fluorine atom.Biocatalytic reduction of α-fluoroenones. chemrxiv.org
Enantioselective FluoroalkylationAdds a fluoroalkyl group to create a chiral center.Cooperative photoenzymatic synthesis of fluorinated cyclic ketones. nih.gov
Diastereoselective C(sp³)–H FunctionalizationSelectively functionalizes a C-H bond to form a specific diastereomer.Palladium-catalyzed synthesis of disubstituted 2-pyrrolidinones. rsc.org

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry is increasingly turning to advanced techniques to improve efficiency, safety, and scalability.

Continuous Flow Strategies in Fluoroalkylation

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving gases or hazardous materials. rsc.orgpolyu.edu.hk In a flow system, reactants are continuously pumped through a reactor, allowing for better control over reaction parameters like temperature and pressure, improved mixing, and enhanced safety. rsc.orgmit.edu This is especially beneficial for fluoroalkylation reactions, which often use gaseous reagents. rsc.orgpolyu.edu.hk The use of flow microreactors has been shown to be effective for the generation and reaction of perfluoroalkyllithiums, avoiding their decomposition. beilstein-journals.org Continuous flow strategies have been highlighted as a key technology for enabling the use of fluorinated greenhouse gases in organic synthesis. rsc.orgpolyu.edu.hk

Mechanochemical Synthesis of Organohalogen Compounds

Mechanochemistry utilizes mechanical force, such as grinding in a ball mill, to initiate chemical reactions. vanderbilt.edu This solvent-free or low-solvent approach is considered a green chemistry technique. rcsi.science Mechanochemical methods have been successfully applied to the synthesis of a variety of organohalogen compounds, including fluorinated molecules. rcsi.sciencemedsci.cn This technique can be particularly useful for reactions that are difficult to achieve in solution. vanderbilt.edu For example, a two-step, one-jar mechanochemical protocol has been developed for heterocycle formation followed by fluorination. colab.ws Furthermore, mechanochemistry has been used to synthesize an elusive fluorinated polyacetylene, demonstrating its power in creating novel materials. nih.govchemrxiv.org It has also been shown that mechanochemical treatment can convert fluoropolymer waste into a useful nucleophilic fluorinating agent, potassium fluoride (KF). nih.govbioengineer.org

TechniquePrincipleAdvantages for Fluoro-Compound SynthesisReference
Continuous FlowReactants are continuously passed through a reactor.Enhanced safety, better control, improved efficiency for gas-liquid reactions. rsc.orgpolyu.edu.hkrsc.orgmit.edubeilstein-journals.org
MechanochemistryMechanical energy drives chemical reactions.Solvent-free, access to unique reactivity, green chemistry approach. vanderbilt.edurcsi.sciencemedsci.cncolab.wsnih.govchemrxiv.orgnih.govbioengineer.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a multi-nuclear approach is essential to resolve its complete atomic connectivity and stereochemistry.

High-resolution proton (¹H) and fluorine-19 (¹⁹F) NMR are the initial and most informative experiments for assigning the structure of this compound. The ¹H NMR spectrum reveals the disposition of the hydrogen atoms, with their chemical shifts and coupling constants providing a wealth of structural information. The aromatic protons typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons on the propyl chain are more complex due to diastereotopicity and couplings to both other protons and the fluorine atom.

The ¹⁹F NMR spectrum is simpler, typically showing a single complex multiplet due to coupling with the adjacent protons. The chemical shift of this fluorine atom is indicative of its electronic environment.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H7.20 - 7.40m-
CH₂-Ph2.90 - 3.10m-
CH-F4.80 - 5.00dddJ(H,F) ≈ 48, J(H,H) ≈ 6, J(H,H) ≈ 4
CH₂-Br3.60 - 3.80m-
¹⁹F-180 to -200m-

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To unambiguously assign the complex proton signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the propyl chain, helping to trace the connectivity from the benzylic CH₂ group to the CH-F group and finally to the CH₂-Br group.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates the chemical shifts of protons directly attached to a heteronucleus, in this case, carbon-13 or fluorine-19. An ¹H-¹³C HSQC would link each proton signal to its corresponding carbon atom.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the attached halogens. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling)
Aromatic C (quaternary)~138s
Aromatic CH126 - 129s
CH₂-Ph~38d
CH-F90 - 95d (¹JCF ≈ 170-190 Hz)
CH₂-Br~35d

Note: Predicted values are based on analogous structures and may vary.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. For halogenated compounds, ssNMR can reveal details about intermolecular interactions, such as halogen bonding, and can determine the conformation of the molecule in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples.

For molecules containing heavy atoms like bromine, relativistic effects can become significant and influence NMR chemical shifts. Theoretical calculations of NMR parameters for this compound would need to incorporate these relativistic effects to achieve high accuracy and correctly predict the experimental spectra. These calculations, often performed using density functional theory (DFT), can aid in the assignment of complex spectra and provide deeper insight into the electronic structure of the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, MS is used to confirm the molecular weight and to gain structural information from the fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2).

Common fragmentation pathways would likely include the loss of a bromine radical (•Br), a hydrogen fluoride molecule (HF), or a benzyl radical (•CH₂Ph). The relative abundances of these fragment ions provide a fingerprint that can be used to identify the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Significance
218/220[C₉H₁₀BrF]⁺Molecular ion (M⁺) showing the characteristic bromine isotope pattern.
139[C₉H₁₀F]⁺Loss of a bromine radical (M⁺ - Br).
91[C₇H₇]⁺Tropylium (B1234903) ion, a very stable and common fragment in compounds with a benzyl group.

Molecular Ion Detection and Formula Determination

In the analysis of this compound via mass spectrometry, the initial step involves the ionization of the molecule to produce a molecular ion. The detection of this ion is fundamental to determining the molecular weight and, subsequently, the molecular formula of the compound.

When a sample of this compound is introduced into a mass spectrometer and bombarded with high-energy electrons, it can lose an electron to form a positively charged radical cation, known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the nominal molecular weight of the compound. For this compound, with the chemical formula C₉H₁₀BrF, the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic pair of peaks for the molecular ion. These peaks, M⁺• and (M+2)⁺•, will be separated by two m/z units and have a relative intensity ratio of roughly 1:1.

The nominal and monoisotopic masses for the molecular ion of this compound are presented in the table below.

Parameter Value Description
Molecular Formula C₉H₁₀BrFThe elemental composition of the compound.
Nominal Mass 216 amuThe integer mass of the most abundant isotopes.
Monoisotopic Mass 215.994991 DaThe exact mass using the most abundant isotope of each element.
Molecular Ion (M⁺•) m/z 216 (for ⁷⁹Br)Corresponds to the molecule with the ⁷⁹Br isotope.
(M+2)⁺• Ion m/z 218 (for ⁸¹Br)Corresponds to the molecule with the ⁸¹Br isotope.

The distinctive 1:1 ratio of the M⁺• and (M+2)⁺• peaks is a strong indicator of the presence of a single bromine atom in the molecule, a critical piece of information for formula determination.

Fragmentation Patterns and Isotopic Abundance Analysis

Following ionization, the energetically unstable molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure. The analysis of these patterns, combined with the isotopic abundance of bromine, allows for the detailed structural elucidation of the compound.

Several key fragmentation pathways are anticipated for this compound. A primary and highly characteristic fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This leads to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum.

Other significant fragmentations would involve the loss of the halogen atoms. The cleavage of the carbon-bromine bond would result in a fragment from the loss of a bromine radical. Conversely, the loss of a fluorine atom can also occur. The presence of the bromine isotopic signature in any fragment containing it will produce a pair of peaks separated by 2 m/z units with a 1:1 intensity ratio, aiding in the identification of bromine-containing fragments.

A summary of predicted fragmentation patterns is provided in the table below.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Significance
91[C₇H₇]⁺Formation of the stable tropylium ion via benzylic cleavage.
137[C₉H₁₀F]⁺Loss of the bromine radical (•Br).
197/199[C₉H₉Br]⁺Loss of a fluorine atom followed by rearrangement.
117[C₉H₉]⁺Loss of both bromine and fluorine.
77[C₆H₅]⁺Phenyl cation, from loss of the propyl group.

The observation of these fragments, particularly the tropylium ion and the characteristic isotopic patterns for bromine-containing fragments, would provide strong evidence for the structure of this compound.

High-Resolution Mass Spectrometry for Precise Elemental Composition

While nominal mass spectrometry provides integer mass values, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.

The table below shows the calculated exact masses for the molecular ion and a key fragment of this compound.

Ion Molecular Formula Calculated Exact Mass (Da)
[M]⁺• (with ⁷⁹Br)C₉H₁₀⁷⁹BrF215.99499
[M]⁺• (with ⁸¹Br)C₉H₁₀⁸¹BrF217.99294
[C₇H₇]⁺C₇H₇91.05478
[C₉H₁₀F]⁺C₉H₁₀F137.07663

The precise mass measurements afforded by HRMS provide an exceptional level of confidence in the structural elucidation of this compound, complementing the data obtained from nominal mass and fragmentation analysis.

Research Applications

Intermediate in Organic Synthesis

The primary research application of (3-Bromo-2-fluoropropyl)benzene is as a synthetic intermediate. Its structure contains multiple reactive sites: the benzene (B151609) ring, which can undergo electrophilic substitution, and the two different carbon-halogen bonds in the propyl chain. The carbon-bromine bond is generally more reactive and a better leaving group than the carbon-fluorine bond, allowing for selective nucleophilic substitution reactions at the C-3 position.

C-H Activation and Functionalization

Potential for Further Functionalization

The presence of both bromine and fluorine atoms on adjacent carbons opens up possibilities for a variety of chemical transformations. For example, the bromine atom can be displaced by a wide range of nucleophiles to introduce new functional groups. Furthermore, elimination reactions could be induced to form a fluoroalkene, which is another valuable synthetic building block. The phenyl group can also be functionalized, leading to a diverse array of polysubstituted aromatic compounds.

Conclusion

(3-Bromo-2-fluoropropyl)benzene stands as a representative example of a vicinal halofluorinated compound with significant potential in organic synthesis. Its preparation via the halofluorination of allylbenzene (B44316) provides a direct entry into a system with differentiated reactivity. The strategic placement of bromine and fluorine atoms, combined with the presence of an aromatic ring, makes it a versatile intermediate for the construction of more complex and potentially valuable molecules in various fields of chemical research.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For a compound like (3-Bromo-2-fluoropropyl)benzene, these calculations would typically focus on determining the energies and distributions of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic properties.

While no specific data exists for this compound, studies on related halogenated benzenes suggest that the presence of bromine and fluorine atoms would significantly modulate the electronic structure compared to unsubstituted propylbenzene (B89791). The electronegative fluorine atom would be expected to lower the energy of the sigma orbitals in its vicinity, while the more polarizable bromine atom would influence both sigma and pi orbitals. The phenyl group itself would dominate the HOMO, with the LUMO likely being a π* orbital of the aromatic ring.

A hypothetical data table for the electronic properties, based on general knowledge of similar compounds, might look as follows. It is crucial to note that these are estimated values and would require specific calculations for validation.

PropertyEstimated Value
HOMO Energy~ -9.0 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap~ 8.5 eV
Dipole Moment~ 2.0 - 2.5 D
Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Density Functional Theory (DFT) for Molecular Properties (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting a range of molecular properties, including NMR chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, DFT can provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data to confirm a structure or assign resonances.

For this compound, DFT calculations would be invaluable in distinguishing between the different protons and carbons in the propyl chain and the aromatic ring. The chemical shift of the fluorine atom is particularly sensitive to its electronic environment and would be a key focus of such a study. The diastereotopic protons on the carbon bearing the bromine and the carbon adjacent to the fluorine would also present a complex splitting pattern that could be elucidated with the aid of DFT calculations.

A table of predicted NMR chemical shifts, which would be a primary output of a DFT study, is presented below. As with the electronic structure data, these are representative values and not the result of a specific calculation on this compound.

AtomPredicted Chemical Shift (ppm)
¹H (aromatic)7.2 - 7.4
¹H (benzylic CH₂)2.8 - 3.0
¹H (CHF)4.8 - 5.2
¹H (CH₂Br)3.5 - 3.8
¹³C (aromatic)126 - 140
¹³C (benzylic CH₂)~ 38
¹³C (CHF)~ 90 (with C-F coupling)
¹³C (CH₂Br)~ 35
¹⁹F-180 to -200
Note: These values are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions to form an alkene. Computational modeling could map out the potential energy surfaces for these reaction pathways, identifying transition states and intermediates.

Such studies would help in predicting the preferred reaction pathways under different conditions (e.g., choice of nucleophile, solvent, and temperature). For example, the competition between Sₙ2 and E2 pathways could be explored by calculating the activation energies for each. The influence of the fluorine atom on the reactivity of the adjacent C-Br bond would be a particularly interesting aspect to investigate.

Conformational Analysis of Halogenated Alkanes

The three-dimensional structure of this compound is not static; rotation around the C-C single bonds of the propyl chain leads to different conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

For this compound, the relative positions of the bulky phenyl group, the bromine atom, and the fluorine atom would be the primary determinants of the conformational landscape. A computational conformational search would typically reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies. Understanding the preferred conformation is crucial as it can significantly impact the molecule's physical properties and reactivity.

Q & A

Basic: What are the recommended methods for synthesizing (3-Bromo-2-fluoropropyl)benzene, and how is its structural integrity confirmed?

Answer:
Synthesis typically involves halogenation or alkylation strategies. For example, nucleophilic substitution of a fluorinated propanol derivative with HBr under acidic conditions may yield the target compound. Alternatively, Friedel-Crafts alkylation of benzene with 3-bromo-2-fluoropropyl bromide (using AlCl₃ as a catalyst) could be employed .
Characterization:

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with analogous compounds (e.g., (3-Bromopropyl)benzene in , δ ~1.8–2.2 ppm for CH₂Br and CH₂F groups) .
  • GC-MS : Verify molecular ion peaks (expected m/z ≈ 214–216 for C₉H₁₀BrF) and purity (>95% as per GC data in ) .
  • IR Spectroscopy : Confirm C-Br (~550–650 cm⁻¹) and C-F (~1000–1100 cm⁻¹) stretches.

Basic: Which spectroscopic techniques are critical for distinguishing positional isomers of bromo-fluoroalkylbenzenes?

Answer:

  • ¹H NMR : Integration ratios and coupling constants (e.g., vicinal coupling between CH₂Br and CH₂F groups) help differentiate isomers. For example, in 3-bromo-2-fluoropropyl vs. 2-bromo-3-fluoropropyl derivatives, splitting patterns vary due to proximity of substituents .
  • ¹³C NMR : Chemical shifts for Br- and F-bearing carbons (e.g., C-Br at ~30–40 ppm, C-F at ~85–95 ppm) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., as applied to (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene in ) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in bromo-fluorination of propylbenzene derivatives?

Answer:

  • Catalyst Selection : Lewis acids like FeCl₃ or ZnBr₂ may direct electrophilic substitution. For example, FeCl₃ favors para-bromination in fluorobenzene derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields of kinetically controlled products.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., debromination observed in at higher temps) .

Advanced: What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

Answer:

  • Control Experiments : Replicate reactions with deuterated analogs (e.g., 3-Bromofluorobenzene-d₄ in ) to confirm signal assignments .
  • Computational Modeling : Use DFT calculations to predict NMR shifts or reaction pathways (e.g., as in ’s SMILES-based structural analysis) .
  • Cross-Validation : Compare data with literature analogs (e.g., boiling points of bromoalkylbenzenes in and ) .

Advanced: How to mitigate hazards during large-scale handling of this compound?

Answer:

  • Ventilation : Use fume hoods rated for halogenated volatiles (flash point ~101°C as per ) .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and face shields to prevent skin/eye contact (per guidelines) .
  • Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal.

Advanced: What analytical workflows address discrepancies in purity assessments between GC and NMR data?

Answer:

  • Spiking Experiments : Add a known pure standard (e.g., 1-Bromo-2,6-difluorobenzene from ) to identify co-eluting impurities in GC .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., CH₂Br/CH₂F groups) to quantify impurities undetected by GC .
  • Elemental Analysis : Confirm Br/F stoichiometry (e.g., via combustion analysis) to validate purity claims.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.